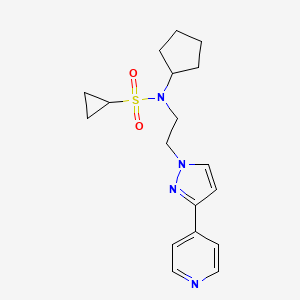
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. The compound features a complex structure that integrates a cyclopentyl group, a pyridine ring, and a pyrazole moiety, which are known for their pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N4O2S. The structure can be characterized by the following components:
| Component | Description |
|---|---|
| Cyclopentyl Group | Provides lipophilicity and enhances membrane permeability. |
| Pyridine Ring | Contributes to the interaction with biological targets due to its nitrogen atom. |
| Pyrazole Moiety | Known for various biological activities, including anti-inflammatory and anticancer effects. |
| Sulfonamide Group | Enhances solubility and may interact with specific enzymes or receptors. |
The mechanism of action of this compound involves its interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors, modulating their activity and leading to various biological responses. However, detailed studies on the exact pathways remain limited.
Pharmacological Applications
Research indicates that this compound may have several pharmacological applications, particularly in the fields of oncology and inflammation:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing pyrazole rings have shown selective cytotoxicity against various cancer cell lines .
- Anti-inflammatory Effects : The presence of the pyrazole moiety is associated with anti-inflammatory activities, making it a candidate for treating inflammatory diseases.
Case Studies
While specific case studies on this compound are sparse, related compounds have demonstrated promising results:
- Study on Pyrazole Derivatives : A study evaluated the anticancer effects of various pyrazole derivatives, revealing that certain modifications led to enhanced activity against non-small cell lung cancer (NSCLC) cell lines .
- Inhibition Studies : Research has shown that similar compounds can inhibit specific enzymes involved in cancer progression, suggesting potential therapeutic roles for this compound in oncology .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with similar compounds is presented:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclopentyl-N-(pyridin-2-ylmethyl)oxamide | Cyclopentyl + pyridine | Anticancer potential |
| N-cyclopentyl-N-(2-(3-pyridyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide | Similar structure with methanesulfonamide | Anti-inflammatory effects |
| N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide | Includes nicotinamide | Potential PHD inhibitors |
Propiedades
IUPAC Name |
N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c23-25(24,17-5-6-17)22(16-3-1-2-4-16)14-13-21-12-9-18(20-21)15-7-10-19-11-8-15/h7-12,16-17H,1-6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPLXDNBPOSONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














